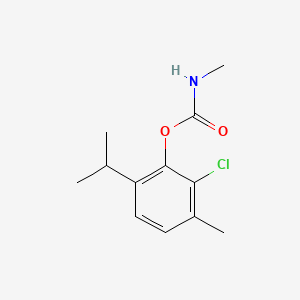
Carbamic acid, methyl-, 6-chlorothymyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, methyl-, 6-chlorothymyl ester: is a chemical compound that belongs to the class of carbamates It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a 6-chlorothymyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 6-chlorothymyl ester typically involves the reaction of 6-chlorothymol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme can be represented as follows:
[ \text{6-Chlorothymol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, methyl-, 6-chlorothymyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Substitution: The chlorine atom in the 6-chlorothymyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carbamic acid and 6-chlorothymol.
Oxidation: Various oxidation products depending on the conditions.
Substitution: Substituted carbamic acid esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, methyl-, 6-chlorothymyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides and herbicides due to its potential biological activity.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 6-chlorothymyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: An ester of carbamic acid with a methyl group.
Ethyl carbamate: An ester of carbamic acid with an ethyl group.
6-Chlorothymol: The parent compound from which the ester is derived.
Uniqueness
Carbamic acid, methyl-, 6-chlorothymyl ester is unique due to the presence of the 6-chlorothymyl group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
2655-03-0 |
|---|---|
Molekularformel |
C12H16ClNO2 |
Molekulargewicht |
241.71 g/mol |
IUPAC-Name |
(2-chloro-3-methyl-6-propan-2-ylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-7(2)9-6-5-8(3)10(13)11(9)16-12(15)14-4/h5-7H,1-4H3,(H,14,15) |
InChI-Schlüssel |
SJFVLRSDYVADNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)OC(=O)NC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















